Cas no 2172365-54-5 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid)
2172365-54-5 structure
Product Name:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid
CAS-nummer:2172365-54-5
MF:C27H24N2O6
MW:472.489267349243
CID:6580784
PubChem ID:165540651
Update Time:2025-06-13
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid
- EN300-1484817
- 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid
- 2172365-54-5
-
- Inchi: 1S/C27H24N2O6/c30-23-13-16(9-10-21(23)24(31)32)29-25(33)27(11-12-27)15-28-26(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22,30H,11-12,14-15H2,(H,28,34)(H,29,33)(H,31,32)
- InChI-sleutel: ZBGNLHUPYUEOMX-UHFFFAOYSA-N
- LACHT: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NC1C=CC(C(=O)O)=C(C=1)O
Berekende eigenschappen
- Exacte massa: 472.16343649g/mol
- Monoisotopische massa: 472.16343649g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 8
- Complexiteit: 792
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 125Ų
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484817-0.05g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-0.1g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-0.25g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-0.5g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-1.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-2.5g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-5.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-10.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1484817-50mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1484817-100mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-hydroxybenzoic acid |
2172365-54-5 | 100mg |
$2963.0 | 2023-09-28 |
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-hydroxybenzoic acid Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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